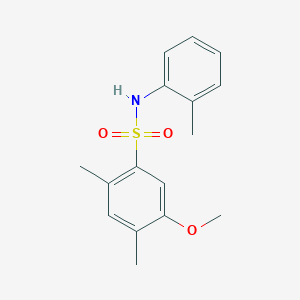![molecular formula C13H22N2O B2821479 1-(3,5-Dimethylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone CAS No. 1825463-05-5](/img/structure/B2821479.png)
1-(3,5-Dimethylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MDPV and belongs to the class of cathinones, which are synthetic stimulants that mimic the effects of cocaine and amphetamines.
Mechanism of Action
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which leads to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, similar to that of cocaine and amphetamines. MDPV also binds to the dopamine transporter, which further enhances its stimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDPV include increased heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and decreased appetite. However, prolonged use of MDPV can lead to addiction, psychosis, and other adverse effects.
Advantages and Limitations for Lab Experiments
MDPV has several advantages for lab experiments, including its high potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, its potential for abuse and adverse effects make it a challenging compound to work with in a laboratory setting.
Future Directions
Future research on MDPV should focus on its potential therapeutic applications, particularly in the treatment of psychiatric disorders and Parkinson's disease. Additionally, further studies are needed to better understand the long-term effects of MDPV use and to develop safer and more effective treatments for these conditions.
Synthesis Methods
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and propargyl bromide in the presence of a reducing agent such as sodium borohydride. This process yields MDPV as a white crystalline powder.
Scientific Research Applications
MDPV has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression, anxiety, and addiction. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to improved mood and cognitive function. Additionally, MDPV has been studied for its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain.
properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-5-6-14(4)10-13(16)15-8-11(2)7-12(3)9-15/h1,11-12H,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCFWYOMSNMEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN(C)CC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2821398.png)
![3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2821400.png)
![2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
![methyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2821404.png)
![3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid](/img/structure/B2821405.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2821407.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoate](/img/structure/B2821409.png)



![[6-(Methoxymethoxy)-1,3-benzodioxol-5-yl]methanol](/img/structure/B2821418.png)
